N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide
Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 2,4-dichlorobenzyl group attached to a pyrazole ring, which is further connected to a 4-fluorobenzamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorinating 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Synthesis of 1-(2,4-dichlorobenzyl)-1H-pyrazole: The 2,4-dichlorobenzyl chloride is reacted with hydrazine hydrate to form 2,4-dichlorobenzyl hydrazine, which is then cyclized with an appropriate diketone to form the pyrazole ring.
Formation of this compound: The final step involves the reaction of 1-(2,4-dichlorobenzyl)-1H-pyrazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazole rings, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-chlorobenzamide
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-bromobenzamide
- N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-methylbenzamide
Uniqueness
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-4-fluorobenzamide is unique due to the presence of the fluorine atom in the benzamide moiety, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-4-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2FN3O/c18-13-4-1-12(15(19)9-13)10-23-8-7-16(22-23)21-17(24)11-2-5-14(20)6-3-11/h1-9H,10H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMIIIHNFYNUAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN(C=C2)CC3=C(C=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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